3-fluoro-4-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4S/c1-28-18-7-6-15(11-16(18)21)30(26,27)24-14-5-3-4-13(10-14)17-12-25-19(22-17)8-9-20(23-25)29-2/h3-12,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPJOAHPCVNQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-4-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide moiety, which is known for its diverse biological activities. Its structure can be broken down as follows:
- Fluoro Group : Enhances lipophilicity and bioavailability.
- Methoxy Substituents : Potentially influence the compound's interaction with biological targets.
- Imidazo[1,2-b]pyridazine Ring : Known for various pharmacological activities.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes, particularly those involved in inflammatory pathways.
- Receptor Modulation : It may bind to various receptors, modulating their activity and influencing cellular responses.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on key enzymes involved in inflammatory processes. For instance:
- Phosphodiesterase (PDE) Inhibition : Similar compounds have shown effectiveness in inhibiting PDE4, which plays a crucial role in regulating inflammation and immune responses .
| Study Reference | IC50 Value (nM) | Target |
|---|---|---|
| Study A | 140 | PDE4 |
| Study B | 550 | PDE4 |
In Vivo Studies
In vivo studies have further validated the anti-inflammatory potential of this compound. For example:
- Asthma Model : In a murine model of asthma, compounds structurally similar to this compound reduced airway hyperreactivity significantly .
Case Studies
-
Case Study on Anti-inflammatory Activity :
- A study evaluated the effects of the compound on eosinophil peroxidase activity in asthmatic mice. The results indicated a dose-dependent reduction in inflammation markers, suggesting potential therapeutic applications in respiratory diseases.
- Cancer Research :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Imidazo[1,2-b]Pyridazine Derivatives
Compounds sharing the imidazo[1,2-b]pyridazine core but differing in substituents provide insights into structure-activity relationships (SAR):
*Hypothetical values based on structural similarity to .
Key Findings :
- Sulfonamide vs.
- Substituent Effects : The trifluoromethyl group in enhances lipophilicity (clogP ~3.5 vs. ~2.8 for the target), which may improve membrane permeability but reduce aqueous solubility.
Heterocyclic Variants with Sulfonamide Groups
Compounds with alternative heterocycles but similar sulfonamide functionalities:
Key Findings :
- Heterocycle Impact : Imidazopyridazines (target compound) offer a larger aromatic surface for π-π stacking compared to triazolopyridazines or pyrazolopyrimidines , which may enhance affinity for kinase targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
